4-(4-chlorophenyl)-2,8-dimethyl-1-thia-4-azaspiro[4.5]decan-3-one
Overview
Description
4-(4-chlorophenyl)-2,8-dimethyl-1-thia-4-azaspiro[45]decan-3-one is a synthetic organic compound belonging to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage This particular compound features a spiro linkage between a thiazolidine ring and a decane ring, with a chlorophenyl group and two methyl groups attached to the structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-2,8-dimethyl-1-thia-4-azaspiro[4.5]decan-3-one typically involves a multi-step process. One common method includes the condensation of 4-chlorobenzaldehyde with 2,8-dimethyl-1-thia-4-azaspiro[4.5]decan-3-one in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as toluene or dichloromethane, under reflux conditions. The use of a Lewis acid catalyst, such as boron trifluoride etherate, can facilitate the formation of the spiro linkage.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by employing continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of heterogeneous catalysts, such as mesoporous MCM-41-supported Schiff base and copper sulfate pentahydrate, has been reported to enhance the efficiency of the synthesis, providing high yields and enabling catalyst recycling .
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-2,8-dimethyl-1-thia-4-azaspiro[4.5]decan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
4-(4-chlorophenyl)-2,8-dimethyl-1-thia-4-azaspiro[4
Chemistry: Used as a building block for the synthesis of more complex spiro compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with unique structural properties.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-2,8-dimethyl-1-thia-4-azaspiro[4.5]decan-3-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of receptor-interacting protein kinase 1 (RIPK1), a key regulator of necroptosis, a form of programmed cell death. By inhibiting RIPK1, the compound can block the necroptosis pathway, thereby exerting anti-inflammatory and cytoprotective effects .
Comparison with Similar Compounds
Similar Compounds
1-thia-4,8-diazaspiro[4.5]decan-3-one: Similar structure with variations in the substituents, known for its anti-ulcer activity.
Spiro-thiazolidines: A class of compounds with a spiro linkage involving a thiazolidine ring, known for their diverse pharmacological activities.
Uniqueness
4-(4-chlorophenyl)-2,8-dimethyl-1-thia-4-azaspiro[45]decan-3-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
IUPAC Name |
4-(4-chlorophenyl)-2,8-dimethyl-1-thia-4-azaspiro[4.5]decan-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNOS/c1-11-7-9-16(10-8-11)18(15(19)12(2)20-16)14-5-3-13(17)4-6-14/h3-6,11-12H,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVUWXVLNALZIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)N(C(=O)C(S2)C)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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